molecular formula C16H16N4O3 B1243777 Chinoin 1045 CAS No. 70999-42-7

Chinoin 1045

Cat. No.: B1243777
CAS No.: 70999-42-7
M. Wt: 312.32 g/mol
InChI Key: ZEKGTEVPPLLXID-AUXBAGKGSA-N
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Scientific Research Applications

Mechanism of Action

Chinoin 1045 exhibits a marked inhibition of anaphylactic reactions upon oral administration . It is suggested that the action of this compound is similar to that of DSCG in inhibiting the release of allergic mediators from mast cells, therefore presenting antiallergic activity .

Chemical Reactions Analysis

Chinoin 1045 undergoes various chemical reactions:

Common reagents used in these reactions include phenylhydrazine, phenyldiazonium chloride, and sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Chinoin 1045 is similar to other antiallergic compounds like sodium cromoglycate. it is more potent in inhibiting allergic reactions in various anaphylaxis models . Similar compounds include:

This compound’s uniqueness lies in its higher potency and effectiveness in inhibiting allergic reactions compared to these similar compounds .

Properties

IUPAC Name

(6S,9E)-6-methyl-4-oxo-9-(phenylhydrazinylidene)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-10-7-8-13(19-18-11-5-3-2-4-6-11)14-17-9-12(16(22)23)15(21)20(10)14/h2-6,9-10,18H,7-8H2,1H3,(H,22,23)/b19-13+/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKGTEVPPLLXID-AUXBAGKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=NNC2=CC=CC=C2)C3=NC=C(C(=O)N13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC/C(=N\NC2=CC=CC=C2)/C3=NC=C(C(=O)N13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70999-42-7
Record name Ucb L140
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070999427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

0.73 g. (0.002 moles) of 9,9-dibromo-6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid are dissolved in 2 ml. of dimethyl sulfoxide. To the solution 0.2 ml. (0.002 moles) of phenyl hydrazine and 0.5 ml. (0.004 moles) of N,N-dimethylaniline are added. Thereafter the reaction mixture is allowed to stand for three days. The precipitated crystals are filtered off and washed with methanol. The product is purified by alkaline/acidic precipitation. 0.4 g. (64.0%) of 9-(phenylhydrazono)-6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid are obtained, melting at 254° to 255° C.
Name
9,9-dibromo-6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Quantity
0.002 mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
0.002 mol
Type
reactant
Reaction Step Three
Quantity
0.004 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
9-(phenylhydrazono)-6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chinoin 1045
Reactant of Route 2
Reactant of Route 2
Chinoin 1045

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